molecular formula C17H13Cl2FN2O B12024300 (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-90-0

(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12024300
CAS No.: 618441-90-0
M. Wt: 351.2 g/mol
InChI Key: CGJJQNQQWJMKHS-UHFFFAOYSA-N
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Description

(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Methanol addition: The final step involves the addition of a methanol group to the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, halogenating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated pyrazole ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Difluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Uniqueness

(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichloro and fluorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

618441-90-0

Molecular Formula

C17H13Cl2FN2O

Molecular Weight

351.2 g/mol

IUPAC Name

[3-(2,4-dichloro-5-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H13Cl2FN2O/c1-10-3-2-4-12(5-10)22-8-11(9-23)17(21-22)13-6-16(20)15(19)7-14(13)18/h2-8,23H,9H2,1H3

InChI Key

CGJJQNQQWJMKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO

Origin of Product

United States

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